

EIPA Targets & Quantitative Biological Effects

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Compound Focus: Eipa

CAS No.: 1154-25-2

Cat. No.: S526952

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Aspect	Details
Primary Known Target	Sodium-Hydrogen Exchanger (NHE); specifically NHE1 & NHE7 [1] [2]
IC ₅₀ for NHE	0.033 µg/mL (approx. 110 nM) in a sodium-hydrogen exchanger activity assay [1]
Effect on pH _i	Decreases intracellular pH (acidification) [3]
Effect on Oxidative Phosphorylation	Significantly decreases Oxygen Consumption Rate (OCR) in pancreatic (BxPC3) and breast (MDA-MB-157) cancer cells [3]
Effect on Glycolysis	No significant change in lactate or pyruvate levels in BxPC3 and MDA-MB-157 cells [3]
Effect on Cancer Stem Cells (CSCs)	Suppresses CSC activity in Non-Small Cell Lung Cancer (NSCLC) cells; reduces tumorsphere formation and downregulates stem cell markers (ALDH1A2, ABCG2, CD44, CD133) [2]
Effect on PD-L1 Expression	Downregulates PD-L1 cell surface expression in NSCLC cells via inhibition of STAT3 activity [2]
Effect on Cell Viability (NSCLC)	Suppresses A549 and H1299 NSCLC cell proliferation without inducing apoptosis; disrupts cell cycle progression [2]

Detailed Experimental Protocols

For researchers looking to replicate key findings, here are the methodologies from the cited literature.

Mitochondrial Stress Test to Measure Oxidative Phosphorylation [3]

- **Purpose:** To determine the effect of **EIPA** on mitochondrial oxygen consumption rate (OCR).
- **Cell Treatment:** Maintain cells in growth medium containing **10 μM EIPA for 18-20 hours** before the assay.
- **Assay Medium:** Use non-buffered DMEM-based mito-stress test assay medium, with or without glucose, glutamine, and sodium pyruvate.
- **Measurement:** Measure basal OCR using a flux analyzer (e.g., XF24 from Agilent). Subsequently, inject a series of compounds sequentially:
 - **Oligomycin (1 μM):** ATP synthase inhibitor.
 - **FCCP (1 μM):** Mitochondrial membrane uncoupler.
 - **Rotenone (1 μM) + Antimycin A (1 μM):** Complex I and III inhibitors.
- **Data Analysis:** OCR is expressed relative to the cell number in each well.

Intracellular pH (pHi) Measurement [3]

- **Cell Preparation:** Plate cells 48 hours prior to assay in a 24-well plate.
- **Dye Loading:** Load cells with the pH-sensitive fluorescent dye **BCECF-AM**.
- **Fluorescence Measurement:** Use a fluorescence plate reader to take ratio metric measurements (Ex490/Em530 for pH-sensitive, Ex440/Em530 for pH-insensitive).
- **Calibration:** Perform a calibration curve at the end of each experiment using the protonophore **nigericin (10 μM)** in a high- K^+ buffer at defined pH levels (e.g., 6.5 and 7.5).
- **NHE Activity Assay:** To confirm **EIPA's** effect, induce an acid load using **NH_4Cl** and then monitor the pHi recovery in a HEPES-buffered solution in the presence or absence of **EIPA**.

Cancer Stem Cell (CSC) Tumorsphere Formation Assay [2]

- **Culture Conditions:** Use low-attachment 6-well plates and serum-free tumorsphere cultivation medium. The medium is supplemented with:
 - **1% methylcellulose** (to prevent cell aggregation)

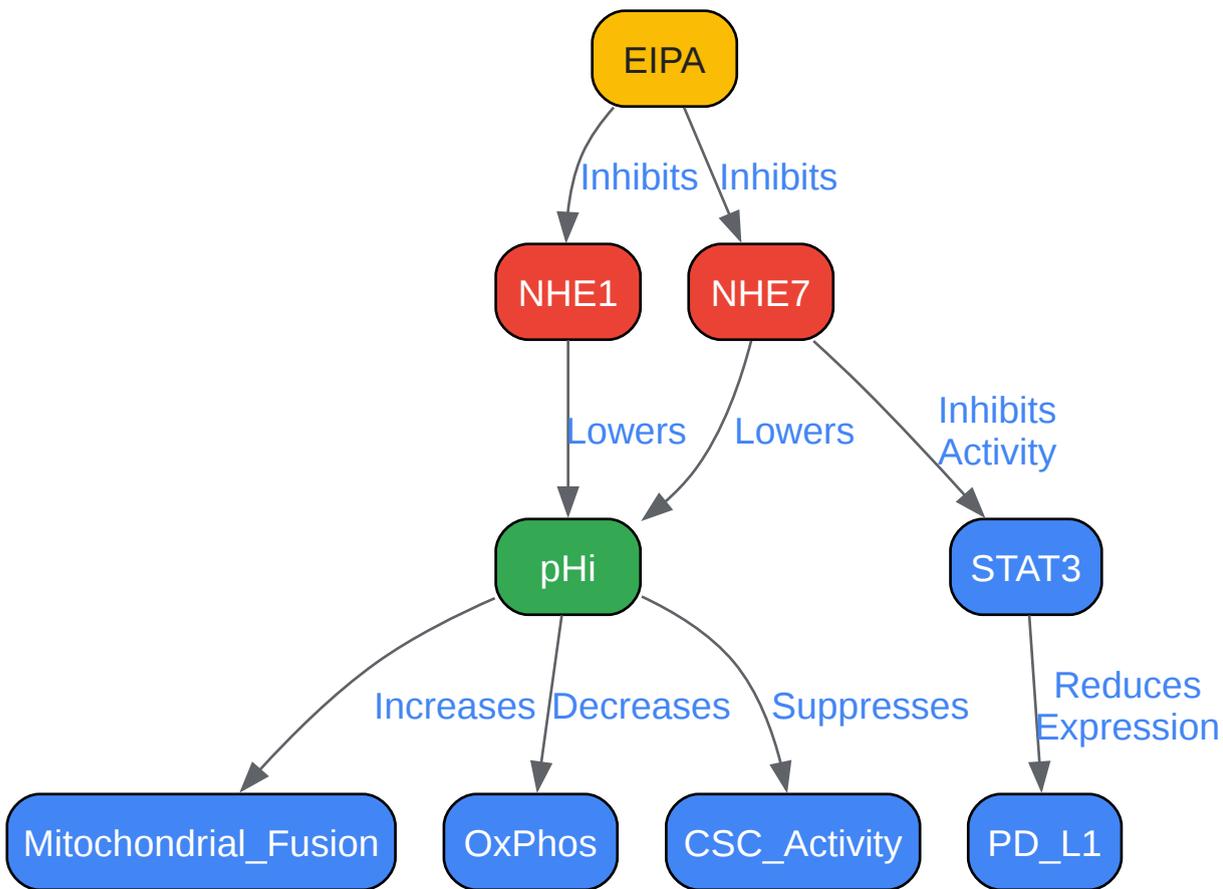
- **0.4% BSA**
- **Growth factors:** 10 ng/ml EGF and 10 ng/ml bFGF
- **Other supplements:** 2.5 µg/ml insulin, 0.5X B27, 1 µg/ml hydrocortisone, 4 µg/ml heparin
- **Cell Seeding:** Seed cells at a density of **5x10³ cells/well**.
- **Drug Treatment:** Treat cells with **EIPA** (e.g., 10-20 µM).
- **Incubation and Analysis:** Incubate for **14 days**. Count tumorspheres with a diameter **larger than 100 µm** under an inverted microscope.

Analysis of PD-L1 Cell Surface Expression [2]

- **Cell Treatment:** Treat NSCLC cells (e.g., A549, H1299) with **EIPA** (e.g., 10-20 µM) for a specified period (e.g., 24-72 hours). Alternatively, use NHE7 knockdown via siRNA.
- **Staining:** Harvest cells and stain with a **fluorescently conjugated anti-PD-L1 antibody**.
- **Detection:** Analyze the stained cells using a **flow cytometer** to quantify PD-L1 expression levels on the cell surface.

EIPA Mechanism of Action in Cancer Cells

The diagram below illustrates the key cellular mechanisms and pathways affected by **EIPA** treatment.



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EIPA inhibits NHE1 and NHE7, lowering intracellular pH (pHi) and impacting cancer cell processes including metabolism, mitochondrial dynamics, stemness, and immune signaling [1] [3] [2].

Key Research Implications

- **Therapeutic Potential:** **EIPA** presents a dual mechanism of action by targeting cancer cells through metabolic disruption and reduction of CSC activity, while also potentially enhancing anti-tumor immunity by downregulating PD-L1 [2].
- **Challenging Paradigms:** **EIPA**'s effect of decreasing oxidative phosphorylation while increasing mitochondrial fusion challenges the conventional view that fused mitochondrial networks are always associated with enhanced respiration [3].
- **Research Application:** These protocols provide a foundation for investigating pH-dependent metabolic reprogramming and its consequences in cancer biology.

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